4-Amino-6-(2-chloropyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Description
4-Amino-6-(2-chloropyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound featuring a triazine core substituted with a thiol group, an amino group, and a 2-chloropyridin-3-yl moiety. The triazine-thiol scaffold is known for its versatility in medicinal chemistry, particularly in enzyme inhibition and ligand-receptor interactions .
Properties
IUPAC Name |
4-amino-2-(2-chloropyridin-3-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5S/c9-5-4(2-1-3-11-5)6-12-7(10)14-8(15)13-6/h1-3,6H,(H4,10,12,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQBGXOFVXUDIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C2NC(=S)NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(2-chloropyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloropyridine-3-carbaldehyde with thiourea in the presence of a base can lead to the formation of the desired triazine-thiol compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(2-chloropyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom in the pyridine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium thiolate or primary amines under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Amino-6-(2-chloropyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting CDK2, which is relevant in cancer treatment.
Agricultural Chemistry: It may be used in the development of new agrochemicals due to its potential bioactivity.
Materials Science: Its unique structure allows for the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-(2-chloropyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of CDK2, preventing the phosphorylation of target proteins and thereby inhibiting cell cycle progression . This can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Key Structural and Functional Differences
- Substituent Effects on Lipophilicity: The 2-chloropyridin-3-yl group in the target compound introduces both chlorine (electron-withdrawing) and pyridine (aromatic heterocycle) effects, likely enhancing solubility in polar solvents compared to phenyl analogs but reducing it relative to furanyl derivatives .
- The methylfuran substituent () introduces steric hindrance, which might limit rotational freedom compared to planar aromatic substituents like pyridine.
Biological Activity
4-Amino-6-(2-chloropyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol is a heterocyclic compound characterized by its triazine and pyridine rings. This compound has garnered attention in medicinal chemistry, agricultural chemistry, and materials science due to its unique structural features and potential biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₈H₈ClN₅S |
| Molecular Weight | 241.7 g/mol |
| CAS Number | 1142208-79-4 |
The presence of amino and thiol groups in its structure allows for diverse chemical reactivity and potential biological activity.
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor , specifically targeting cyclin-dependent kinase 2 (CDK2). This inhibition plays a significant role in cancer treatment by preventing the phosphorylation of target proteins essential for cell cycle progression .
Research Findings
Recent studies have explored the compound's effects on various cancer cell lines. Notably:
- Anti-cancer Activity : The compound exhibited significant cytotoxicity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from to .
Table: Cytotoxicity Data of this compound
| Cell Line | IC50 Value () |
|---|---|
| A549 (Lung) | 0.20 |
| MCF-7 (Breast) | 1.25 |
| HeLa (Cervical) | 16.32 |
Case Studies
Case Study 1: CDK2 Inhibition
In a controlled study, the compound was shown to effectively inhibit CDK2 activity in vitro. The binding affinity was analyzed using molecular docking studies, confirming its potential as a therapeutic agent against various cancers .
Case Study 2: Agricultural Applications
In agricultural research, derivatives of this compound have been evaluated for their bioactivity against plant pathogens. Preliminary results suggest potential applications in developing new agrochemicals that could enhance crop protection .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors:
- Cyclization Reaction : The reaction of 2-chloropyridine-3-carbaldehyde with thiourea in the presence of a base leads to the formation of the triazine-thiol compound.
- Optimization : Industrial production may utilize advanced catalytic systems to enhance yield and purity.
Q & A
What are the recommended synthetic routes for 4-Amino-6-(2-chloropyridin-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol, and how can reaction conditions be optimized to improve yield?
Category: Basic
Methodological Answer:
The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, a stepwise approach could start with 2-chloropyridin-3-amine as the precursor, followed by reaction with thiourea derivatives under controlled pH (e.g., acidic or basic catalysis). Optimization requires systematic variation of parameters:
- Temperature: Elevated temperatures (80–120°C) may enhance reaction kinetics but risk decomposition.
- Catalysts: Use of Lewis acids (e.g., ZnCl₂) or organic bases (e.g., triethylamine) to stabilize intermediates.
- Solvent polarity: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
Characterization via ¹H/¹³C NMR and HPLC-MS is critical to confirm purity and structural integrity .
How can computational modeling (e.g., DFT or molecular docking) be applied to predict the reactivity or bioactivity of this compound?
Category: Advanced
Methodological Answer:
- Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps, Mulliken charges) to predict sites of electrophilic/nucleophilic reactivity. Software like Gaussian or ORCA can model tautomeric equilibria due to the triazine-thiol moiety.
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., enzymes like dihydrofolate reductase). Prioritize docking poses with favorable binding energies (< -7 kcal/mol) and validate with MD simulations for stability .
What strategies are effective in resolving contradictions in reported biological activity data for this compound across different studies?
Category: Advanced
Methodological Answer:
- Meta-Analysis: Aggregate data from multiple studies and apply statistical tests (e.g., ANOVA or Bayesian inference) to identify confounding variables (e.g., assay conditions, cell lines).
- Dose-Response Validation: Replicate experiments under standardized protocols (e.g., fixed incubation time, controlled temperature) to isolate bioactivity trends.
- Mechanistic Profiling: Use kinetic assays (e.g., SPR or ITC) to measure binding affinity and specificity, distinguishing direct effects from off-target interactions .
Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural integrity?
Category: Basic
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks to confirm the presence of the 2-chloropyridin-3-yl group (aromatic protons at δ 7.2–8.5 ppm) and triazine-thiol moiety (NH₂ at δ 5.5–6.0 ppm).
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) with < 3 ppm mass error.
- HPLC-PDA: Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and detect degradation products .
How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing its bioactivity?
Category: Advanced
Methodological Answer:
- Systematic Substituent Variation: Synthesize analogs with modifications to the chloropyridine (e.g., replacing Cl with F) or triazine-thiol (e.g., substituting S with O).
- Bioassay Profiling: Test analogs against a panel of targets (e.g., microbial strains or cancer cell lines) using IC₅₀/EC₅₀ metrics.
- Multivariate Analysis: Apply QSAR models (e.g., CoMFA or Random Forest) to correlate substituent properties (logP, polar surface area) with activity .
What experimental approaches are suitable for investigating the compound’s stability under physiological conditions (e.g., pH, temperature)?
Category: Basic
Methodological Answer:
- pH Stability Studies: Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λmax shifts) or LC-MS .
- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Light Sensitivity: Conduct accelerated stability testing under ICH guidelines (e.g., 5000 lux illumination) .
How can advanced separation technologies (e.g., membrane-based or chromatographic methods) be optimized for purifying this compound from complex reaction mixtures?
Category: Advanced
Methodological Answer:
- Membrane Nanofiltration: Use ceramic membranes with 1–5 kDa MWCO to separate low-MW impurities. Optimize transmembrane pressure (2–10 bar) and cross-flow velocity.
- Preparative HPLC: Scale up using a 250 mm C18 column with isocratic elution (acetonitrile:water = 60:40). Collect fractions based on UV triggers (λ = 254 nm).
- Crystallization Screening: Test solvent/antisolvent pairs (e.g., ethanol/water) to enhance purity and yield .
What methodologies are recommended for assessing the compound’s potential as a precursor in multi-step synthetic pathways?
Category: Advanced
Methodological Answer:
- Stepwise Derivatization: React the thiol group with alkyl halides or the amino group with acyl chlorides. Monitor intermediates via TLC or LC-MS .
- Stability Under Coupling Conditions: Test compatibility with cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts.
- Scale-Up Feasibility: Evaluate reaction scalability (>10 g) using DoE (Design of Experiments) to optimize parameters (e.g., stirring rate, reagent stoichiometry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
